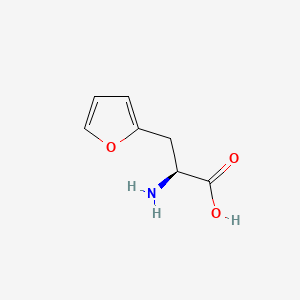
4-Chlorobenzyl pinacolone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorobenzyl pinacolone is an organic compound with the molecular formula C13H17ClO. It is a derivative of pinacolone, featuring a 4-chlorobenzyl group attached to the pinacolone structure.
準備方法
Synthetic Routes and Reaction Conditions: 4-Chlorobenzyl pinacolone can be synthesized through the pinacol rearrangement reaction. This reaction involves the acid-catalyzed rearrangement of 1,2-diols (vicinal diols) to form pinacolones. The process typically requires strong acids such as sulfuric acid (H2SO4) to protonate one of the hydroxyl groups, leading to the formation of a carbocation intermediate. The subsequent migration of a carbon group results in the formation of the pinacolone structure .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of high-temperature liquid water or supercritical water as reaction media. These conditions enhance solubility and alter reaction kinetics, making the process more efficient. Additionally, the use of inorganic acids, Lewis acids, and molecular sieves can facilitate the rearrangement process, offering distinct advantages in terms of reaction selectivity and ease of separation .
化学反応の分析
Types of Reactions: 4-Chlorobenzyl pinacolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Chlorobenzyl pinacolone has several applications in scientific research:
作用機序
The mechanism of action of 4-chlorobenzyl pinacolone primarily involves its ability to undergo rearrangement reactions. During the pinacol rearrangement, one of the hydroxyl groups is protonated, leading to the formation of a carbocation. This carbocation then undergoes a migration of a carbon group, resulting in the formation of a new carbon-oxygen (C=O) bond. This rearrangement is driven by the stability of the resulting carbocation and the formation of a more stable ketone or aldehyde .
類似化合物との比較
4-Chlorobenzyl pinacolone can be compared with other pinacolone derivatives, such as:
Pinacolone: The parent compound, which lacks the chlorobenzyl group.
Methyl pinacolone: A derivative with a methyl group instead of a chlorobenzyl group.
Phenyl pinacolone: A derivative with a phenyl group instead of a chlorobenzyl group.
Uniqueness: The presence of the 4-chlorobenzyl group in this compound imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it a valuable compound for various applications in organic synthesis and industrial chemistry .
特性
IUPAC Name |
5-(4-chlorophenyl)-5-methylhexan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c1-4-12(15)9-13(2,3)10-5-7-11(14)8-6-10/h5-8H,4,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJQBZOWUDEPJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(C)(C)C1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Sodium;[hydroxy-[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B1147453.png)








![(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1147462.png)
